1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol is a boron-containing organic compound with significant interest in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 304.19 g/mol. This compound is classified under boronic acid derivatives, which are known for their utility in various chemical reactions, particularly in the formation of carbon-carbon bonds and as intermediates in drug synthesis.
The compound is derived from the combination of a piperidine ring with a pyridine moiety that contains a boron substituent. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group enhances its reactivity and solubility in organic solvents. It falls under the category of heterocyclic compounds due to the inclusion of nitrogen atoms in its structure.
The synthesis of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol can be achieved through several methods:
The synthesis typically yields high purity and good yields (up to 99% in some cases) when optimized conditions are applied. Characterization techniques include Nuclear Magnetic Resonance spectroscopy and High-Resolution Mass Spectrometry to confirm the structure and purity of the synthesized compound .
The molecular structure consists of:
The InChI Key for this compound is CVRYQXAICIPVAN-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
Key structural data includes:
1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol participates in several chemical reactions:
Reactions involving this compound often require careful control of conditions (temperature, solvent choice) to optimize yield and selectivity .
The mechanism by which 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol exerts its effects typically involves:
Research into its mechanism is ongoing but suggests that its boron-containing structure plays a crucial role in facilitating interactions at the molecular level.
The physical properties include:
Key chemical properties are:
Additional data includes:
These properties suggest potential bioavailability and permeability across biological membranes .
The applications of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol are primarily found in:
Boron-containing compounds have transitioned from understudied curiosities to privileged scaffolds in modern drug discovery, driven by their unique electronic properties and target-binding capabilities. The tetrahedral geometry adopted by boron atoms when complexed with biological nucleophiles (e.g., serine hydroxyl groups) enables potent enzyme inhibition, as exemplified by FDA-approved therapeutics like bortezomib (multiple myeloma) and vaborbactam (antibiotic adjuvant) [3] [9]. The integration of boron into pharmacophores modifies selectivity, pharmacokinetics, and metabolic stability, making it a versatile bioisostere for carboxylic acids or other polar functional groups [9]. This evolution demystified early misconceptions about boron toxicity, revealing that boronic acids degrade to boric acid—a naturally occurring compound eliminated without significant accumulation [3]. Clinical pipelines now feature diverse boronic acid derivatives targeting oncology, infectious diseases, and metabolic disorders, underscoring their therapeutic versatility [3] [9].
Table 1: FDA-Approved Boron-Containing Therapeutics
Compound | Therapeutic Category | Target | Approval Year |
---|---|---|---|
Bortezomib | Antineoplastic | Proteasome | 2003 (FDA) |
Ixazomib | Antineoplastic | Proteasome | 2015 (FDA) |
Vaborbactam | β-Lactamase Inhibitor | Penicillin-binding proteins | 2017 (FDA) |
Pinacol boronate esters, characterized by their 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups, confer enhanced stability and handling properties compared to boronic acids. The gem-dimethyl substituents of the pinacol moiety create steric shielding around boron, reducing susceptibility to protodeboronation and oxidation [6] [10]. This stability is critical for storage and synthetic manipulation, particularly for electron-rich heterocycles like the pyridinyl subunit in 1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol (CAS: 1313040-65-1) [1]. The compound’s molecular formula (C₁₆H₂₅BN₂O₃, MW: 304.20 g/mol) features a piperidin-4-ol group that introduces hydrogen-bonding capacity, while the boronate ester enables Lewis acid behavior [1] [4]. Predicted physicochemical properties include a boiling point of 520.1±35.0°C and pKa of 3.81±0.38, indicating moderate Lewis acidity suitable for transmetalation or biomolecular interactions [4]. The structural duality of this compound—combining a coordinatively versatile boron with a hydrogen-bonding piperidine alcohol—enables applications in targeted synthesis and molecular recognition.
Table 2: Comparative Properties of Boronic Acid Derivatives
Derivative Type | Stability to Air/Moisture | Synthetic Handling | Transmetalation Rate |
---|---|---|---|
Arylboronic Acids | Low | Challenging | High |
Pinacol Boronates | High | Excellent | Moderate |
Trifluoroboronate Salts | Moderate | Good | Low (Requires Hydrolysis) |
MIDA Boronates | High | Good | Low (Requires Hydrolysis) |
Heterocyclic boronates like 1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol serve as pivotal building blocks in metal-catalyzed cross-couplings, particularly Suzuki-Miyaura reactions. The pyridine nitrogen coordinates to palladium catalysts, facilitating the formation of pretransmetalation intermediates with Pd–O–B linkages that accelerate aryl transfer [6]. Kinetic studies reveal that pinacol boronates undergo direct transmetalation without prior hydrolysis, with rates influenced by the electron density of the boronate oxygen atoms [6]. For sterically hindered or heteroaryl substrates, derivatives like diethanolamine (DABO) boronates offer enhanced stability while maintaining coupling efficiency in aqueous media [7]. The compound’s 2-pyridinyl-piperidine scaffold provides a rigid framework that minimizes undesired protodeboronation during coupling—a common limitation with electron-rich boronic acids [6] [9]. This robustness enables the synthesis of complex biaryl structures prevalent in pharmaceuticals, such as kinase inhibitors or antimicrobial agents, with yields often exceeding 90% under optimized Pd/JohnPhos catalysis [7].
Table 3: Performance of Heterocyclic Boronates in Suzuki-Miyaura Coupling
Boronate Type | Reaction Conditions | Typical Yield Range | Notable Advantages |
---|---|---|---|
Pyridinyl Pinacol Boronates | Pd(OAc)₂/JohnPhos, Cs₂CO₃, THF | 85–98% | Direct transmetalation; No hydrolysis required |
Furan-DABO Boronates | Pd(OAc)₂/XPhos, K₃PO₄, n-BuOH | 82–99% | Air stability; Tolerance to protic solvents |
Vinyl Trifluoroboronates | Pd(dppf)Cl₂, aq. Na₂CO₃, DME | 70–88% | Crystallinity; Suppressed protodeboronation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: